molecular formula C17H18N4O3S B11023458 N-{(2S)-1-[(2-hydroxyethyl)amino]-1-oxopropan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{(2S)-1-[(2-hydroxyethyl)amino]-1-oxopropan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11023458
M. Wt: 358.4 g/mol
InChI Key: OBKNXFYRZGMGOR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{(1S)-2-[(2-HYDROXYETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{(1S)-2-[(2-HYDROXYETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, amino acids, and pyrrole compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining benzothiazole derivatives with amino acids under acidic or basic conditions.

    Amidation Reactions: Forming the amide bond between the carboxylic acid group of the benzothiazole derivative and the amine group of the amino acid.

    Cyclization Reactions: Introducing the pyrrole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions may involve the replacement of functional groups on the benzothiazole or pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may serve as a probe or ligand for studying enzyme interactions and cellular processes.

Medicine

Industry

In industrial applications, it may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-{(1S)-2-[(2-HYDROXYETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Pyrrole Derivatives: Compounds containing pyrrole rings.

    Amide Derivatives: Compounds with amide functional groups.

Uniqueness

The uniqueness of “N-{(1S)-2-[(2-HYDROXYETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(2S)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C17H18N4O3S/c1-11(15(23)18-6-9-22)19-16(24)12-4-5-13-14(10-12)25-17(20-13)21-7-2-3-8-21/h2-5,7-8,10-11,22H,6,9H2,1H3,(H,18,23)(H,19,24)/t11-/m0/s1

InChI Key

OBKNXFYRZGMGOR-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)NCCO)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3

Canonical SMILES

CC(C(=O)NCCO)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.